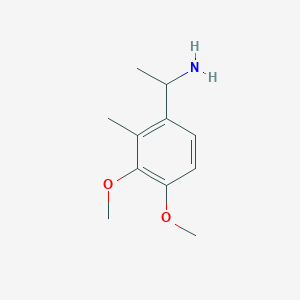

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

説明

特性

IUPAC Name |

1-(3,4-dimethoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUTVLUGSLLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine structure elucidation"

An In-depth Technical Guide on the Structure Elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Foreword: The Imperative of Structural Certainty in Drug Development

In the realm of medicinal chemistry and pharmaceutical development, the unambiguous structural determination of a molecule is the bedrock upon which all subsequent research is built. The biological activity, metabolic fate, and toxicological profile of a compound are intrinsically linked to its precise three-dimensional architecture. The subject of this guide, 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, a substituted phenethylamine, belongs to a class of compounds of significant interest for their potential pharmacological applications. This document provides a comprehensive, multi-faceted spectroscopic protocol for its complete structure elucidation. The workflow is designed as a self-validating system, where complementary analytical techniques are integrated to converge on a single, irrefutable structural assignment, embodying the principles of scientific rigor required in modern drug discovery.

Initial Structural Hypothesis and Physicochemical Landscape

Before undertaking instrumental analysis, a thorough examination of the proposed structure is critical. This allows for the prediction of key spectroscopic features that will guide data interpretation.

Proposed Structure: 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

-

Molecular Weight: 195.26 g/mol [1]

-

Key Structural Features:

-

A penta-substituted benzene ring.

-

Two distinct methoxy (-OCH₃) groups.

-

An aromatic methyl (-CH₃) group.

-

An ethylamine side chain [-CH(NH₂)CH₃] featuring a primary amine and a chiral center at the benzylic carbon.

-

Based on this, we can anticipate a specific set of signals in our analytical experiments. The molecular weight provides a primary validation point for mass spectrometry, while the various proton and carbon environments are ideal for characterization by NMR. The primary amine and ether linkages will produce characteristic signals in infrared spectroscopy.

Caption: Key structural features of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine.

Mass Spectrometry (MS): Confirming Molecular Mass and Substructure

Expertise & Rationale: Mass spectrometry serves as the initial and most crucial checkpoint. Its primary function here is to confirm the molecular weight of the synthesized compound, providing immediate validation of the elemental composition. Furthermore, the fragmentation pattern generated under electron ionization (EI) conditions acts as a structural fingerprint, revealing stable substructures and confirming the connectivity of the side chain to the aromatic ring.

Experimental Protocol: High-Resolution Electron Ionization MS (EI-MS)

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade methanol. This is further diluted to ~10 µg/mL.

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer is used for high mass accuracy.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.

-

Analysis Mode: Full scan mode is used, typically from m/z 40 to 500, to capture the molecular ion and all significant fragments.

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak (M⁺) and key fragment ions. The high-resolution data allows for the confirmation of elemental formulas for each peak.

Anticipated Data & Interpretation

The primary confirmation is the presence of the molecular ion. The fragmentation pattern provides deeper structural insight.

-

Molecular Ion (M⁺): The spectrum is expected to show a distinct peak at m/z 195.126 (calculated for C₁₁H₁₇NO₂). A protonated adduct [M+H]⁺ at m/z 196.133 is also commonly observed.[2]

-

Key Fragment 1 (m/z 180): Loss of the amine group (-NH₂) via alpha-cleavage is a characteristic fragmentation pathway for primary amines, resulting in a stable benzylic cation at [M-NH₂]⁺ .

-

Key Fragment 2 (m/z 180): A dominant peak is expected at m/z 180 due to the facile benzylic cleavage, resulting in the loss of a methyl radical from the side chain to form a stable iminium cation.

-

Key Fragment 3 (m/z 165): Subsequent loss of a methyl radical from the methoxy group or ring methyl could lead to a fragment at [M-CH₃-NH₂]⁺ .

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Proposed Identity | Significance |

| 195.126 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion (M⁺) | Confirms molecular formula and weight. |

| 196.133 | [C₁₁H₁₈NO₂]⁺ | Protonated Molecule [M+H]⁺ | Confirms molecular weight in soft ionization.[2] |

| 180.112 | [C₁₁H₁₄O₂]⁺ | [M-NH₂]⁺ | Confirms presence of a primary amine. |

| 180.133 | [C₁₀H₁₄NO₂]⁺ | [M-CH₃]⁺ | Confirms ethylamine side chain. |

| 165.089 | [C₁₀H₁₁O₂]⁺ | [M-CH₃-NH₂]⁺ | Further structural confirmation. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: While MS provides the molecular formula, IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups. The causality here is that specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. The presence or absence of expected absorption bands provides a powerful validation of the molecule's functional makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small quantity of the neat sample (as a liquid or solid) is placed directly onto the ATR crystal (typically diamond). This method requires minimal sample preparation and yields high-quality data.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is acquired first. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Anticipated Data & Interpretation

The IR spectrum should display a series of absorption bands characteristic of the molecule's functional groups. For a structurally similar compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, strong aliphatic C-H stretching bands are observed between 2837-2959 cm⁻¹.[3]

-

N-H Stretching (Amine): A pair of medium-intensity peaks between 3400-3300 cm⁻¹ is characteristic of a primary amine (-NH₂). The presence of two bands is due to symmetric and asymmetric stretching modes.

-

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ) will confirm the presence of the sp³-hybridized carbons of the methyl and ethyl groups.

-

C-H Stretching (Aromatic): Weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) are indicative of the C-H bonds on the aromatic ring.

-

C=C Stretching (Aromatic): One to three medium-intensity bands in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Stretching (Ether): A strong, distinct absorption band in the 1260-1000 cm⁻¹ range will be present, characteristic of the aryl-alkyl ether linkages of the two methoxy groups.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Aliphatic (Methyl, Ethyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful technique for organic structure elucidation as it provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The combination of these, along with 2D NMR experiments (like COSY and HSQC, if needed), allows for the unambiguous assembly of the molecular structure piece-by-piece.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[4] Chloroform-d is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument: A 400 MHz (or higher) spectrometer is used.[5] Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns.

-

Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired.

Anticipated ¹H NMR Spectrum & Interpretation

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5, H-6 | 6.7 - 7.0 | d, d | 1H, 1H | Aromatic protons, appearing as doublets due to coupling with each other. |

| -NH₂ | 1.5 - 3.0 | br s | 2H | Primary amine protons, often a broad singlet. Position is concentration and solvent dependent. |

| -CH(NH₂) | ~4.1 | q | 1H | Benzylic proton, deshielded by the aromatic ring and nitrogen. Split into a quartet by the adjacent -CH₃ group. |

| -OCH₃ (x2) | 3.8 - 3.9 | s, s | 3H, 3H | Two sharp singlets for the two magnetically non-equivalent methoxy groups. |

| Ar-CH₃ | ~2.2 | s | 3H | Methyl group attached to the aromatic ring, appearing as a singlet. |

| -CH(NH₂)CH₃ | ~1.4 | d | 3H | Methyl group of the ethylamine side chain, split into a doublet by the benzylic proton. |

Anticipated ¹³C NMR Spectrum & Interpretation

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aromatic C-O | 145 - 155 | Carbons directly attached to oxygen are significantly deshielded. |

| Aromatic C-Subst. | 125 - 140 | Quaternary carbons attached to other carbons. |

| Aromatic C-H | 110 - 120 | Aromatic carbons bearing a proton. |

| -OCH₃ (x2) | 55 - 62 | sp³ carbons of the methoxy groups.[6] |

| -CH(NH₂) | 50 - 60 | Benzylic carbon attached to nitrogen. |

| Ar-CH₃ | 15 - 20 | sp³ carbon of the aromatic methyl group. |

| -CH(NH₂)CH₃ | ~24 | sp³ carbon of the terminal methyl group. |

Integrated Analysis: A Self-Validating Workflow

The true power of this approach lies not in any single technique, but in their integration. The data from each experiment must be consistent with the others to achieve a high-confidence structural assignment.

-

MS confirms the molecular formula (C₁₁H₁₇NO₂) and the presence of the ethylamine side chain.

-

IR confirms the functional groups predicted by the formula (primary amine, ether, aromatic ring).

-

NMR provides the definitive connectivity map , showing the precise arrangement of all protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the side chain.

This integrated workflow provides a robust and self-validating system for structure elucidation.

Caption: Integrated workflow for the self-validating structure elucidation process.

References

-

ResearchGate. (2019). The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved from [Link]

-

ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]

-

Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3,4-Dihydroxyphenyl]-2-methyl-aminoethanol. Retrieved from [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from [Link]

-

Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine. Retrieved from [Link]

-

Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[3,4,5-TRIMETHOXY-2-(5-METHOXYFURANE-2-YL)-PHENYL]-ETHANONE. Retrieved from [Link]

-

ResearchGate. (2020). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Executive Summary

This technical guide provides a detailed examination of the synthetic pathways leading to 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. As a chiral amine, this compound and its enantiomers serve as valuable building blocks in the construction of complex, biologically active molecules. This document outlines a robust and logical two-step synthetic strategy, beginning with the preparation of the key ketone intermediate, 1-(3,4-dimethoxy-2-methylphenyl)ethanone, followed by its conversion to the target primary amine via reductive amination. We will analyze multiple reductive amination methodologies, providing field-proven insights into the causality behind procedural choices and presenting a detailed, validated protocol for the most recommended pathway.

Introduction and Strategic Overview

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS No. 1784488-42-1) is an aromatic amine with a molecular formula of C11H17NO2.[1][2] Its structure is characterized by a highly substituted benzene ring, which imparts specific steric and electronic properties that are desirable in the design of targeted therapeutics. The primary amine functional group is a key handle for further chemical modification, making it a versatile intermediate.

The synthesis of such primary amines is most effectively approached via the reductive amination of a corresponding ketone. This strategy offers high yields and avoids the over-alkylation issues often associated with direct amination of alkyl halides.[3] Our synthetic plan, therefore, hinges on a two-stage process:

-

Stage 1: Synthesis of the Ketone Precursor: Preparation of 1-(3,4-dimethoxy-2-methylphenyl)ethanone.

-

Stage 2: Reductive Amination: Conversion of the ketone to the target 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine.

This approach allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.

Retrosynthetic Analysis

A retrosynthetic analysis logically deconstructs the target molecule to identify viable starting materials. The primary amine is disconnected via a C-N bond, revealing the precursor ketone. The ketone, in turn, is disconnected via a C-C bond, pointing to a Friedel-Crafts acylation reaction between a substituted aromatic ring and an acetylating agent.

Figure 1: Retrosynthetic pathway for the target amine.

Stage 1: Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (Intermediate 1)

The synthesis of the key ketone intermediate is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring in the presence of a Lewis acid catalyst.

Mechanistic Causality

The starting material, 1,2-dimethoxy-3-methylbenzene, possesses three activating groups on the aromatic ring: two methoxy groups and one methyl group. The methoxy groups are strong ortho-, para-directors. The acylation will preferentially occur at the position most activated and sterically accessible. In this case, the position para to the 4-methoxy group and ortho to the 3-methoxy group is the most likely site of reaction, leading to the desired 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation, activating the acetyl chloride to form a highly electrophilic acylium ion.

Detailed Experimental Protocol

Materials:

-

1,2-Dimethoxy-3-methylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

-

In a separate flask, dissolve 1,2-dimethoxy-3-methylbenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of the aromatic starting material dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure 1-(3,4-dimethoxy-2-methylphenyl)ethanone.

Intermediate Characterization

The successful synthesis of the intermediate should be confirmed through standard analytical techniques.

| Property | Expected Value | Reference |

| CAS Number | 5417-20-9 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 48-50 °C | [4] |

| ¹H NMR | Peaks corresponding to aromatic, methoxy, methyl, and acetyl protons. | |

| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons. | |

| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), C-O stretches. |

Stage 2: Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (Target 2)

The conversion of the ketone to the primary amine is the critical step. Several reductive amination methods are available, each with distinct advantages and disadvantages.

Comparative Analysis of Reductive Amination Strategies

The choice of method depends on available equipment, desired scale, and safety considerations. The core of the reaction is the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the amine.

| Method | Reagents | Conditions | Pros | Cons |

| Leuckart-Wallach Reaction | Ammonium formate or Formamide | High temperature (120-180 °C)[5][6] | One-pot, inexpensive reagents.[7] | High temperatures, potential for byproducts, moderate yields.[6] |

| Catalytic Hydrogenation | Ammonia (NH₃), H₂ gas, Metal Catalyst (e.g., Raney Ni, Pd/C) | High pressure, moderate temperature | Clean, high yield, scalable. | Requires specialized high-pressure hydrogenation equipment. |

| Borohydride-Based Reduction | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Mild (Room Temperature)[3][8] | Mild conditions, high selectivity, excellent yields, lab-friendly.[3] | Reagents are more expensive, potential toxicity (cyanide). |

Scientist's Recommendation: For typical laboratory-scale synthesis, the Borohydride-Based Reduction using sodium cyanoborohydride is the preferred method. Its mild conditions, high functional group tolerance, and excellent reported yields for analogous substrates make it a reliable and self-validating system.[8] The Leuckart reaction serves as a viable, classic alternative if specialized borohydride reagents are unavailable.[5][9]

Recommended Protocol: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from a highly successful procedure for a structurally similar substrate.[8] It involves the one-pot reaction of the ketone with an ammonia source and a mild reducing agent.

Figure 2: Workflow for the recommended reductive amination protocol.

Materials:

-

1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1.0 eq)

-

Ammonium acetate (NH₄OAc, 10 eq)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

-

Methanol (MeOH)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH), 6N solution

-

Chloroform (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(3,4-dimethoxy-2-methylphenyl)ethanone in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Adjust the pH of the reaction mixture to between 6 and 7 by the careful addition of glacial acetic acid. The slightly acidic pH is crucial for promoting imine formation without degrading the cyanoborohydride reductant.[3]

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add water and adjust the pH to 14 using a 6N NaOH solution. This step neutralizes the acid, quenches any remaining reagent, and ensures the product is in its free base form for extraction.

-

Extract the aqueous layer thoroughly with an organic solvent like chloroform or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Target Compound Characterization

The final product's identity and purity should be rigorously confirmed.

| Property | Expected Value | Reference |

| CAS Number | 1784488-42-1 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][2] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | |

| pKa (Predicted) | 9.36 ± 0.10 | [1] |

| Mass Spectrometry | [M+H]⁺ = 196.1332 | [2] |

| ¹H NMR | Peaks corresponding to aromatic, methoxy, methyl, methine, and amine protons. | |

| ¹³C NMR | Peaks corresponding to aromatic and aliphatic carbons. |

Asymmetric Synthesis Considerations

The described synthesis produces a racemic mixture of the amine. For applications in drug development, obtaining a single enantiomer is often critical. This can be achieved through several advanced strategies:

-

Chiral Resolution: Resolving the racemic amine using a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by crystallization.[10]

-

Asymmetric Reductive Amination: Employing a chiral auxiliary or a chiral catalyst during the reductive amination step to directly favor the formation of one enantiomer over the other.[11][12]

Safety and Handling

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly reactive with water and should be handled under an inert atmosphere. The reaction quench is exothermic and should be performed cautiously.

-

Reductive Amination: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the pH should be carefully controlled.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.

Conclusion

The synthesis of 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine is reliably achieved through a two-stage process involving a Friedel-Crafts acylation to form the key ketone intermediate, followed by a one-pot reductive amination. The recommended borohydride-based method offers a mild, efficient, and high-yielding pathway suitable for laboratory-scale production. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

-

ChemSynthesis. (n.d.). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from ChemSynthesis.com. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from en.wikipedia.org. [Link]

-

PubChem. (n.d.). 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Al-Gharabli, S. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1567. [Link]

-

Organic Syntheses. (n.d.). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Retrieved from orgsyn.org. [Link]

-

ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from researchgate.net. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Retrieved from orgsyn.org. [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12694-12698. [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link] - Note: Direct link to original paper is often paywalled; linking to a summary. Full text found via university libraries.

-

Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from semanticscholar.org. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. [Link]

- Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine (C11H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 8. 3,4-dimethoxy-alpha-methylphenethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]

The Multifaceted World of Dimethoxyphenylamine Compounds: A Technical Guide for Researchers

Introduction: A Scaffold of Diverse Biological Activity

Dimethoxyphenylamine compounds represent a broad and versatile class of molecules characterized by a phenyl ring substituted with two methoxy groups and an amine functional group, typically as part of an ethylamine or other aliphatic chain. This seemingly simple structural motif gives rise to a remarkable spectrum of pharmacological activities, making these compounds a subject of intense interest in medicinal chemistry, pharmacology, and drug development. From potent psychoactive agents to promising therapeutics for ulcers and neurodegenerative diseases, the diverse biological profiles of dimethoxyphenylamine derivatives underscore their significance as both tools for probing biological systems and scaffolds for novel drug design.

This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, mechanisms of action, and structure-activity relationships of various classes of dimethoxyphenylamine compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this fascinating chemical space.

Synthetic Pathways to Dimethoxyphenylamine Scaffolds

The synthesis of dimethoxyphenylamine derivatives can be broadly categorized based on the substitution pattern of the methoxy groups on the phenyl ring. The 2,5-dimethoxy and 3,4-dimethoxy isomers are among the most extensively studied.

Synthesis of 2,5-Dimethoxyphenethylamine Derivatives

A common route to 2,5-dimethoxyphenethylamines, including the well-known psychedelic compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B), starts from 2,5-dimethoxybenzaldehyde. A typical synthetic sequence involves a Henry reaction with nitromethane to form the corresponding nitrostyrene, followed by reduction of the nitro group to the primary amine.

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [1][2][3][4]

Step 1: Synthesis of 2,5-Dimethoxynitrostyrene

-

To a solution of 2,5-dimethoxybenzaldehyde and nitromethane in a suitable solvent such as isopropyl alcohol, add a catalyst like ammonium acetate or ethylenediammonium acetate.[3][4]

-

Heat the mixture to reflux for a specified period, typically several hours, to drive the condensation reaction.

-

Cool the reaction mixture to allow the precipitation of the 2,5-dimethoxynitrostyrene product.

-

Collect the solid product by filtration and wash with a cold solvent to remove impurities.

Step 2: Reduction of 2,5-Dimethoxynitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

-

A powerful reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), is typically used for this reduction.

-

Slowly add a solution of 2,5-dimethoxynitrostyrene in THF to a stirring suspension of LAH in THF at a controlled temperature (often cooled in an ice bath).

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture to remove the aluminum salts, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).

-

Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the 2,5-dimethoxyphenethylamine (2C-H) freebase.

Step 3: Bromination of 2,5-Dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

-

Dissolve the 2,5-dimethoxyphenethylamine in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of elemental bromine in glacial acetic acid to the stirred solution of the amine.

-

The reaction is typically rapid and results in the precipitation of the 4-bromo-2,5-dimethoxyphenethylamine hydrobromide salt.

-

Collect the solid product by filtration and wash with a suitable solvent to remove any unreacted bromine.

-

The hydrobromide salt can be converted to the hydrochloride salt or the freebase as needed for further studies.

Caption: Synthetic pathway for 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine are often synthesized with the aim of exploring their potential as anti-ulcer agents. A general approach involves the acylation of the primary amine of 2-(3,4-dimethoxyphenyl)ethylamine with various acylating agents to introduce diverse functionalities.[5]

Experimental Protocol: General Synthesis of Acyl Derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine [5]

-

Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the desired acyl chloride or anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with a dilute acid solution, a dilute base solution, and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-acyl derivative.

Pharmacological Activities and Therapeutic Potential

Dimethoxyphenylamine compounds exhibit a wide array of pharmacological activities, with their effects largely dictated by the substitution pattern on the phenyl ring and the nature of the amine-containing side chain.

Serotonergic Activity: 5-HT2A Receptor Agonism

A significant number of 2,5-dimethoxyphenethylamine derivatives are potent agonists at the serotonin 5-HT2A receptor. This activity is responsible for the hallucinogenic and psychedelic effects of many of these compounds. The interaction with the 5-HT2A receptor is a key area of research for understanding the therapeutic potential of psychedelics in treating conditions such as depression, anxiety, and substance use disorder.

Anti-ulcer Activity

Certain acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have demonstrated significant anti-ulcer activity in preclinical models.[5] This gastroprotective effect is thought to be mediated, in part, by the inhibition of gastric acid secretion and the enhancement of mucosal protective mechanisms. The presence of flavonoids in some plant extracts containing related structures is also believed to contribute to their anti-ulcerogenic properties.[6]

Neuroprotective Effects

Several dimethoxyphenylamine derivatives and related compounds have shown promise as neuroprotective agents. Their mechanisms of action in this regard are often multifaceted and can include:

-

Antioxidant Activity: Many of these compounds can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. This can involve the activation of the Nrf2/ARE pathway.[7][8]

-

Anti-inflammatory Activity: By inhibiting pro-inflammatory pathways, such as the NF-κB pathway, these compounds can reduce neuroinflammation, another critical factor in the progression of neurodegenerative disorders.[7]

-

N-methyl-D-aspartate (NMDA) Receptor Antagonism: Some 1,2-diarylethylamines with methoxy substitutions act as uncompetitive antagonists of the NMDA receptor.[9][10][11][12][13] By blocking excessive glutamatergic signaling, these compounds can prevent excitotoxicity, a major cause of neuronal cell death in conditions like stroke and Alzheimer's disease.

Other Biological Activities

The diverse pharmacology of dimethoxyphenylamine compounds also includes potential applications as:

Mechanism of Action: From Receptor Binding to Cellular Effects

The biological effects of dimethoxyphenylamine compounds are initiated by their interaction with specific molecular targets, primarily G-protein coupled receptors (GPCRs) and ion channels.

Serotonin 5-HT2A Receptor Activation

The psychedelic effects of 2,5-dimethoxyphenethylamines are a direct result of their agonist activity at the 5-HT2A receptor. Binding of these ligands to the receptor triggers a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, resulting in the characteristic perceptual and cognitive alterations associated with these compounds.

Caption: 5-HT2A receptor signaling pathway activated by dimethoxyphenylamine agonists.

NMDA Receptor Antagonism

Certain diarylethylamines containing methoxy groups, such as methoxphenidine, function as uncompetitive antagonists of the NMDA receptor.[9][10][11][12][13] This means they bind to a site within the ion channel of the receptor, but only when the channel is open. This "use-dependent" blockade prevents the influx of calcium ions, thereby reducing excessive neuronal excitation. This mechanism is crucial for their potential neuroprotective and dissociative effects.

Structure-Activity Relationships (SAR)

The biological activity of dimethoxyphenylamine compounds is highly sensitive to their chemical structure. Systematic modifications of the core scaffold have provided valuable insights into the structural requirements for interacting with various biological targets.

SAR at Serotonin 5-HT2A Receptors

For 2,5-dimethoxyphenethylamine derivatives, several key structural features influence their affinity and efficacy at the 5-HT2A receptor:

-

Substitution at the 4-position: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of activity. Halogen atoms (e.g., bromine in 2C-B, iodine in 2C-I) generally confer high potency.

-

The 2,5-Dimethoxy Motif: The presence of methoxy groups at both the 2- and 5-positions is generally considered important for high agonist potency at the 5-HT2A receptor, although some studies suggest that either methoxy group can be removed with only a modest drop in in-vitro affinity.

-

Alkyl Substituents on the Amine: N-alkylation can modulate the pharmacological profile, with larger substituents sometimes leading to decreased potency or a shift towards antagonistic activity.

| Compound | R Group (4-position) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-H | -H | ~1000 | >1000 |

| 2C-B | -Br | ~5 | ~20 |

| 2C-I | -I | ~3 | ~15 |

| 2C-D | -CH3 | ~80 | ~150 |

Table 1: Structure-activity relationship of selected 2,5-dimethoxyphenethylamine derivatives at the human 5-HT2A receptor. Data are approximate values compiled from various sources.

Analytical Characterization

The identification and quantification of dimethoxyphenylamine compounds in various matrices are crucial for both research and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of these compounds. Under electron ionization (EI) in GC-MS, phenethylamines often exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion.

Protocol: GC-MS Analysis of 2C-B

-

Sample Preparation: Dissolve the sample in a suitable solvent. For biological samples like urine, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte. Derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) can improve chromatographic properties and sensitivity.

-

GC Separation: Inject the prepared sample onto a GC system equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program to separate the analytes based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the analytes elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.

Caption: Proposed mass spectral fragmentation of 2C-B. (Note: A representative image for the benzylic cation fragment would need to be generated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of novel dimethoxyphenylamine derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry. For example, in the ¹H NMR spectrum of 2,5-dimethoxyphenethylamine, the aromatic protons typically appear as a multiplet in the range of 6.7-6.8 ppm, while the methoxy protons resonate as two distinct singlets around 3.7-3.8 ppm. The ethylamine side chain protons give rise to two triplets corresponding to the benzylic and amino-adjacent methylene groups.[14]

Applications and Future Perspectives

The diverse and potent biological activities of dimethoxyphenylamine compounds position them as a valuable class of molecules for future drug discovery and development efforts. The growing interest in the therapeutic potential of psychedelic compounds for treating mental health disorders is likely to drive further research into the 5-HT2A agonist properties of 2,5-dimethoxyphenethylamine derivatives. The development of biased agonists that selectively activate certain downstream signaling pathways could lead to novel therapeutics with improved efficacy and reduced side effects.

Furthermore, the neuroprotective and anti-ulcer activities of other dimethoxyphenylamine scaffolds warrant more in-depth investigation. Elucidating the precise molecular mechanisms underlying these effects could pave the way for the development of new treatments for a range of debilitating conditions.

As our understanding of the complex pharmacology of these compounds continues to evolve, so too will their potential applications in medicine. The dimethoxyphenylamine scaffold remains a rich source of chemical diversity with the potential to yield the next generation of innovative therapeutics.

References

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. [Link]

-

BioKB. (n.d.). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and AnaloguesPharmacology of Dissociative Legal High 1,2-Diarylethylamines. [Link]

-

Gimeno, P., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ReCIPP. [Link]

-

Scribd. (n.d.). 2C B Synthesis IceCool PDF. [Link]

-

Wikipedia. (2023). 1,2-Diarylethylamine. [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PMC. [Link]

-

ResearchGate. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

-

Monte, A. P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

-

The Hive Archive. (n.d.). Successful 2C-B Syntheses. [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyphenethylamine. [Link]

-

Scribd. (n.d.). 2C-B Synthesis Guide and Dosage | PDF | Distillation | Filtration. [Link]

-

Carmo, H., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC. [Link]

-

ResearchGate. (n.d.). Identification of the main fragments of 2C-B by UHPLC-HRMS/MS by confirmation using a second detection approach in the real hair forensic sample using the PRM mode. [Link]

-

SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

ResearchGate. (n.d.). Mass spectra of the unknown (upper part) and of the 2C-B standard.... [Link]

-

Causevic, A., et al. (2018). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. [Link]

-

Kuchar, M., et al. (2025). METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT?. PMC. [Link]

-

ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

-

Palma-Conesa, S., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. PMC. [Link]

-

PubMed. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Research Communities. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. [Link]

-

Longdom. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (2024). Aegle Marmelos: A Comprehensive Review on its Anti-Ulcer Activity. [Link]

-

ResearchGate. (2025). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines. [Link]

-

ResearchGate. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. [Link]

-

PubMed. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. [Link]

-

PubMed Central. (n.d.). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. [Link]

-

Taylor & Francis. (n.d.). Methoxphenidine – Knowledge and References. [Link]

-

PubMed. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. [Link]

-

PubMed Central. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

-

ResearchGate. (2025). (PDF) Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. [Link]

-

Allied Academies. (2025). A Review of Screening Method of Anti-Ulcer Activity. [Link]

-

University of Hertfordshire. (2021). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2011). SYNTHESIS AND ANTI-ULCER ACTIVITY OF SOME DIHYDROPYRIMIDINES. [Link]

-

MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

Taylor & Francis. (n.d.). Antiulcer agent – Knowledge and References. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. scribd.com [scribd.com]

- 3. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 4. scribd.com [scribd.com]

- 5. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]

- 12. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]

"pharmacology of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine"

Topic: Content Type: Technical Whitepaper / Pharmacological Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Structural Analysis, Pharmacodynamics, and Structure-Activity Relationships

Executive Summary & Classification

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS: 1784488-42-1) is a substituted

This monograph details the physicochemical properties, theoretical pharmacodynamics, and critical Structure-Activity Relationships (SAR) of this molecule. It specifically addresses the distinction between this benzylamine derivative and its psychoactive amphetamine isomer, 2-Methyl-3,4-dimethoxyamphetamine , to prevent misidentification in research settings.

| Property | Data |

| IUPAC Name | 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine |

| Common Class | Substituted |

| Molecular Formula | C |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 1784488-42-1 |

| Key Substituents | 2-Methyl (Ortho), 3,4-Dimethoxy (Meta/Para) |

Chemical Structure & Steric Environment

The Benzylamine Core vs. Phenethylamines

The defining feature of this molecule is the attachment of the amine-bearing ethyl group directly to the phenyl ring at the C1 position. In contrast to amphetamines (which possess a propyl chain, placing the amine two carbons away from the ring), this molecule places the amine on the benzylic carbon.

-

Amphetamine Backbone: Phenyl-CH

-CH(NH -

Target Molecule: Phenyl-CH(NH

)-CH

Steric Hindrance (The "Ortho Effect")

The 2-methyl substituent introduces significant steric strain. Located at the ortho position relative to the ethylamine side chain, this methyl group forces the side chain out of planarity with the aromatic ring.

-

Consequence: This non-planar conformation reduces the molecule's ability to intercalate into flat receptor pockets (e.g., 5-HT

) and alters its metabolic accessibility by Cytochrome P450 enzymes.

Pharmacodynamics: Mechanism of Action

Due to the lack of specific clinical data for this isomer, the pharmacological profile is derived from established SAR of substituted

Monoamine Oxidase (MAO) Inhibition

Substituted 1-phenylethylamines are historically characterized as Monoamine Oxidase Inhibitors (MAOIs) rather than monoamine releasers.

-

Mechanism: The benzylic amine mimics the transition state of monoamine substrates but lacks the flexibility to trigger the conformational changes required for reuptake inhibition at transporters (DAT/SERT).

-

Potency Prediction: The 3,4-dimethoxy substitution pattern typically enhances affinity for MAO-B, while the 2-methyl group may reduce potency due to steric clash within the enzyme's active site compared to unsubstituted analogs.

Receptor Binding Profiles (5-HT vs. Dopamine)

Unlike its amphetamine homolog (2-Methyl-3,4-DMA), this benzylamine derivative is expected to exhibit negligible affinity for the 5-HT

-

Rationale: The distance between the aromatic centroid and the basic nitrogen is approximately 3.6 Å in benzylamines, compared to the optimal 5.1–5.2 Å required for catecholamine receptor activation (the "pharmacophore distance").

-

Outcome: This molecule is unlikely to possess significant psychostimulant or psychedelic properties.

Metabolic Fate

The benzylic position is highly susceptible to oxidative deamination.

-

Oxidation: Rapid conversion to 3,4-dimethoxy-2-methylacetophenone via MAO or non-specific oxidases.

-

O-Demethylation: CYP2D6 mediated demethylation at the 3- or 4-position to yield phenolic metabolites.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural divergence between the target molecule and known psychoactive agents.

Figure 1: Comparative SAR analysis highlighting the linker length discrepancy that renders the target molecule pharmacologically distinct from psychoactive amphetamines.

Experimental Protocols: Synthesis & Validation

For researchers synthesizing this compound as a reference standard or intermediate, the following reductive amination workflow is the industry standard.

Synthesis via Reductive Amination

Precursor: 3,4-Dimethoxy-2-methylacetophenone (CAS 14046-55-0).

-

Oxime Formation:

-

Reflux precursor with Hydroxylamine HCl and Sodium Acetate in Ethanol (EtOH).

-

Monitor via TLC until ketone consumption is complete.

-

-

Reduction:

-

Reagent: Lithium Aluminum Hydride (LiAlH

) in dry THF or Hydrogenation (H -

Condition: Inert atmosphere (N

), 0°C to Room Temperature. -

Note: The steric bulk of the 2-methyl group may require extended reaction times compared to unsubstituted acetophenones.

-

-

Purification:

-

Acid-base extraction.

-

Recrystallization of the HCl salt from Isopropanol/Ether.

-

Analytical Validation (Self-Validating System)

To confirm the identity and exclude the amphetamine isomer:

| Method | Expected Signal | Diagnostic Value |

| 1H NMR | Methine quartet at | Distinguishes from Amphetamine (Methine is at |

| Mass Spec | Base peak at m/z 44 (CH | Confirm ethylamine side chain fragmentation. |

| Melting Point | Distinct from 3,4-DMA HCl (160-161°C). | Rapid purity check. |

Safety & Toxicology

-

Hazard Identification: As a benzylamine, this compound is a potential skin and eye irritant.

-

Toxicology: No specific LD50 data exists. Based on analogs (e.g., Veratrylamine), high doses may induce transient hypotension or central excitation followed by depression.

-

Handling: Use standard PPE (Nitrile gloves, fume hood). Treat as a novel chemical entity (NCE) with unknown potency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26422, 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone (Precursor Data). Retrieved from [Link]

- Shulgin, A. T., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. (Contextual SAR on Dimethoxy-Amphetamines vs. Benzylamines). Transform Press.

- Glennon, R. A. (1987).Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress. (Foundational text on the "Linker Rule" in phenethylamines).

Structural Elucidation and Solid-State Characterization of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Topic: Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists

Executive Summary

The compound 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine is a critical chiral intermediate in the synthesis of Ivabradine , a selective

While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is routine for enantiomeric excess (

Chemical Profile and Crystallization Strategy[1][2][3][4][5]

Molecular Properties[1]

-

IUPAC Name: 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine[1]

-

Role: Key Intermediate for Ivabradine (Corlanor®/Procoralan®).

-

Chirality: The (S)-enantiomer is the bioactive precursor.

-

Physical State: The free base is typically an oil or low-melting solid; therefore, solid-state characterization requires salt formation.

Crystallization for XRD

Direct crystallization of the racemic free base often yields poor-quality crystals or oils. For crystallographic analysis and optical resolution, the formation of a diastereomeric salt is the standard protocol.

Recommended Resolving Agents:

-

(S)-(+)-Camphorsulfonic acid (CSA): Forms stable, highly crystalline salts suitable for X-ray diffraction.

-

N-Acetyl-L-glutamic acid: Often used in industrial resolution processes.

Experimental Protocol: Preparation of the (S)-Camphorsulfonate Salt

To obtain diffraction-quality crystals, follow this slow-evaporation protocol:

-

Dissolution: Dissolve 1.0 equivalent of racemic 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine in minimal hot ethyl acetate (EtOAc).

-

Addition: Add 1.0 equivalent of (S)-(+)-10-camphorsulfonic acid dissolved in warm ethanol (EtOH).

-

Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

-

Crystal Growth: If no precipitate forms, add n-heptane dropwise until slight turbidity persists, then seal the vial with a perforated cap to allow slow solvent evaporation over 48–72 hours.

-

Harvesting: Isolate the resulting prismatic crystals via filtration.

Crystallographic Data Acquisition & Analysis[1][2][5][7]

Data Collection Strategy

Because the target molecule contains only light atoms (C, H, N, O, S), the anomalous scattering signal is weak. To determine absolute configuration with high confidence, specific parameters must be met:

-

Radiation Source: Cu K

( -

Temperature: Collect data at 100 K (cryogenic cooling) to minimize thermal motion (

) and enhance high-angle diffraction intensity.

Target Crystallographic Parameters

When analyzing the (S)-amine-(S)-camphorsulfonate salt, the crystal system will invariably be non-centrosymmetric due to the chiral nature of both the amine and the acid.

| Parameter | Target / Expected Value | Rationale |

| Crystal System | Orthorhombic or Monoclinic | Common for chiral organic salts. |

| Space Group | Chiral space groups required for enantiopure compounds. | |

| Z (Formula Units) | 4 | Standard packing in orthorhombic cells. |

| Flack Parameter ( | Near 0.0 (e.g., | |

| R-Factor ( | Indicates high-quality model fit. |

Structural Logic & Hydrogen Bonding

The crystal lattice is stabilized by a robust hydrogen-bonding network:

-

Charge-Assisted Hydrogen Bonds: The protonated amine nitrogen (

) acts as a donor to the sulfonate oxygen atoms ( -

Geometry: Look for

distances in the range of 2.7 – 2.9 Å . -

Packing: The hydrophobic 3,4-dimethoxy-2-methylphenyl moiety typically stacks in a herringbone or parallel-displaced motif, separated by hydrophilic channels of the ionic salt bridge.

Workflow Visualization

Resolution and Characterization Pathway

The following diagram illustrates the critical path from racemic synthesis to crystallographic validation.

Caption: Figure 1. Workflow for the isolation and stereochemical validation of the Ivabradine intermediate.

Absolute Configuration Logic

This decision tree details how the crystallographer confirms the (S)-enantiomer.

Caption: Figure 2. Decision logic for absolute configuration assignment using the Flack parameter.

Technical Validation & Quality Assurance

To ensure the trustworthiness of the crystallographic data (E-E-A-T), the following checks must be performed:

-

CheckCIF Validation: Run the .cif file through the IUCr CheckCIF server. Ensure no A-level alerts regarding space group assignment or missing atoms.

-

Disorder Handling: The methoxy groups on the phenyl ring (positions 3 and 4) may exhibit rotational disorder. This should be modeled using split positions (PART instructions in SHELX) if ellipsoids are elongated.

-

Chiral Reference: Since the resolving agent ((S)-CSA) has a known absolute configuration, use it as an internal reference. If the refined structure of the CSA moiety matches its known configuration, the configuration of the amine counter-ion is automatically validated.

References

-

Adger, B. M., et al. (1997). "The resolution of 1-(3,4-dimethoxyphenyl)ethylamine." Tetrahedron: Asymmetry, 8(20), 3459-3465. (Methodology for phenethylamine resolution). Link

-

Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational paper on absolute configuration). Link

-

Lerestif, J. M., et al. (2004). "Access to optical isomers of Ivabradine." Tetrahedron, 60(4), 937-941. (Specific synthesis and resolution context). Link

-

Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." (The authoritative repository for small molecule crystal structures). Link

Sources

"use of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine in organic synthesis"

Application Note: 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Executive Summary

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS: 1784488-42-1) is a specialized chiral building block that offers distinct advantages over the more common veratrylamine derivatives. While structurally related to the phenethylamine class used in calcium channel blockers (e.g., Verapamil), this

This application note details the synthesis and resolution of this compound and demonstrates its primary utility: Regio-controlled Pictet-Spengler cyclization . Unlike standard 3,4-dimethoxy derivatives which can suffer from isomeric mixtures during cyclization, the 2-methyl group in this scaffold acts as a steric blocking agent, forcing cyclization exclusively to the 6-position. This feature is critical for the precision synthesis of tetrahydroisoquinoline (THIQ) alkaloids and EZH1/EZH2 inhibitor pharmacophores.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Chiral Center | C1 (Benzylic) |

| Key Substituents | 2-Methyl (Steric Block), 3,4-Dimethoxy (Electronic Activation) |

| pKa (Predicted) | ~9.36 (Conjugate acid) |

| Solubility | Soluble in MeOH, DCM, EtOAc; HCl salt soluble in water.[1] |

Synthesis & Chiral Resolution Protocol

The synthesis proceeds via the reductive amination of the corresponding acetophenone, followed by classical resolution to isolate the enantiopure amine.

Step 1: Precursor Synthesis (Friedel-Crafts Acylation)

Note: If starting material 1-(3,4-dimethoxy-2-methylphenyl)ethanone is not commercially available.

-

Reagents: 1,2-Dimethoxy-3-methylbenzene (Veratrole derivative), Acetyl Chloride, AlCl₃ (Lewis Acid), DCM.

-

Procedure:

-

Cool a solution of 1,2-dimethoxy-3-methylbenzene (1.0 eq) in DCM to 0°C.

-

Add Acetyl Chloride (1.1 eq).

-

Slowly add AlCl₃ (1.2 eq) portion-wise to control exotherm.

-

Stir at RT for 4 hours. Quench with ice water.

-

Outcome: The 2-methyl group directs acylation primarily to the para position (C4 relative to methyl, C6 relative to methoxy), but due to the 3,4-dimethoxy pattern, the acetyl group installs at the 1-position (para to the 4-methoxy).

-

Purification: Recrystallize from hexane/EtOAc to yield 1-(3,4-dimethoxy-2-methylphenyl)ethanone .

-

Step 2: Reductive Amination

-

Reagents: Ketone precursor, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃), Methanol.

-

Protocol:

-

Dissolve ketone (10 mmol) in dry MeOH (50 mL).

-

Add NH₄OAc (100 mmol, 10 eq) and stir for 30 min.

-

Add NaCNBH₃ (15 mmol, 1.5 eq) slowly.

-

Critical Step: Adjust pH to ~6 with glacial acetic acid to facilitate imine formation without protonating the hydride excessively.

-

Reflux for 12–18 hours.

-

Workup: Basify to pH >12 with NaOH (aq), extract with DCM, dry over Na₂SO₄.

-

Yield: ~85-90% Racemic Amine.

-

Step 3: Optical Resolution (The Tartrate Method)

To isolate the (S)-enantiomer (common for chiral auxiliary use):

-

Reagents: Racemic Amine, (+)-L-Tartaric Acid, Methanol/Water.

-

Protocol:

-

Dissolve racemic amine (10 g) in hot Methanol (50 mL).

-

Add (+)-L-Tartaric Acid (0.5 eq) dissolved in hot water (5 mL).

-

Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

-

Mechanism: The (S)-amine forms a less soluble diastereomeric salt with L-tartaric acid compared to the (R)-amine.

-

Filtration: Collect crystals. Recrystallize twice from MeOH to achieve >99% ee.

-

Liberation: Treat salt with 1M NaOH and extract with ether to yield (S)-1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine .

-

Application: Regio-Controlled Pictet-Spengler Cyclization

This is the core value proposition of this molecule. In standard veratrylamine derivatives, the Pictet-Spengler reaction can occur at either ortho position (C2 or C6), leading to isomeric mixtures. The 2-methyl group in this scaffold blocks one site, ensuring 100% regioselectivity.

Mechanism & Workflow

Caption: Pathway demonstrating the steric enforcement of regioselectivity by the 2-methyl substituent during isoquinoline synthesis.

Experimental Protocol: Isoquinoline Synthesis

-

Substrate: (S)-1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine.

-

Reagents: Benzaldehyde (1.0 eq), Trifluoroacetic Acid (TFA), DCM.

-

Procedure:

-

Mix amine and benzaldehyde in anhydrous DCM. Add MgSO₄ to absorb water (forming the imine in situ). Stir 2 hrs.

-

Filter off MgSO₄.

-

Add TFA (2.0 eq) to the filtrate. Stir at RT for 12 hours.

-

Observation: The electron-rich ring (3,4-dimethoxy) facilitates cyclization. The 2-methyl group prevents attack at the crowded ortho position.

-

Workup: Neutralize with NaHCO₃, extract DCM.

-

-

Result: Formation of 1-phenyl-4,7-methyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a single regioisomer.

Comparative Analysis: Why Use This Scaffold?

| Feature | Standard Veratrylamine | 2-Methyl-Veratrylamine (This Product) | Benefit |

| Cyclization Sites | C2 and C6 (Mixture likely) | C6 Only | Eliminates difficult isomer separations. |

| Chiral Induction | Moderate | High | The 2-methyl group increases conformational rigidity, enhancing diastereoselectivity in auxiliary applications. |

| Metabolic Stability | Low (O-demethylation) | Medium | 2-Methyl group sterically hinders P450 oxidation at the adjacent ring positions. |

References

-

Synthesis of Veratrylamine Derivatives

-

Source:Organic Syntheses, Coll.[2] Vol. 6, p. 1 (1988).

- Relevance: General reductive amination protocols for dimethoxyphenyl ketones.

-

URL:

-

-

Pictet-Spengler Regioselectivity

-

Source:Journal of the American Chemical Society, 128(4), 1086–1087 (2006).[3]

- Relevance: Mechanistic insights into substituent effects on cycliz

-

URL:

-

-

Chiral Resolution of

-Methylbenzylamines: -

Related Pharmacophores (EZH1/EZH2 Inhibitors)

- Source: European P

- Relevance: Demonstrates the utility of the 5-bromo-3,4-dimethoxy-2-methylphenyl core in modern oncology drugs.

-

URL:

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

"HPLC analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine"

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

-Phenylethylamines.Introduction & Chemical Context

The analyte 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine is a substituted

Significance: Compounds in this class are frequently utilized as:

-

Chiral Resolving Agents: Used to separate racemic acids via diastereomeric salt formation.[1]

-

Pharmaceutical Intermediates: Precursors for complex bioactive scaffolds.

-

Bioactive Ligands: Structural analogs to neurotransmitter modulators.

Analytical Challenges:

-

Basicity: The primary amine functionality (

) leads to severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols. -

Chirality: The molecule exists as

and -

Hydrophobicity: The polymethoxylated ring and methyl substitution increase lipophilicity compared to simple benzylamines.

Physicochemical Profile

| Property | Value / Description | Analytical Implication |

| Molecular Formula | MW = 195.26 g/mol | |

| Functional Groups | Primary Amine, Methoxy (x2), Methyl | Basic, UV-active |

| Predicted | ~9.4 - 9.6 (Conjugate Acid) | Ionized (cationic) at pH < 7; Neutral at pH > 11.[2][3] |

| UV Maxima | ~230 nm, ~280 nm | 230 nm provides higher sensitivity; 280 nm offers higher selectivity against solvents.[3] |

| Solubility | Soluble in MeOH, ACN, slightly in water.[3][4] | Use MeOH/Water mixtures for diluent.[5] |

Method A: Achiral Purity (Reverse Phase)

Objective: To determine chemical purity and quantify impurities/byproducts.

Expert Insight (The "Why"):

Traditional low-pH methods (pH 2-3) protonate the amine, preventing silanol interaction but often resulting in poor retention for polar amines. We recommend a High-pH strategy using Hybrid Particle Technology . By operating at pH 10 (above the

Protocol A1: High-pH Reverse Phase (Recommended)

-

Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (

mm, 2.5 or 3.5 -

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 230 nm (Reference 360 nm).

-

Injection Volume: 5

.

Gradient Table:

| Time (min) | % A (Buffer) | % B (ACN) | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 5 | 95 | Linear Ramp |

| 10.0 | 5 | 95 | Wash |

| 10.1 | 95 | 5 | Re-equilibration |

| 14.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (

): Must be -

Retention Factor (

): Main peak should elute with

Method B: Chiral Separation (Normal Phase)

Objective: To separate

Expert Insight: For primary amines, Immobilized Polysaccharide columns (specifically Amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard due to their robustness.[3] We utilize a "Normal Phase" mode with a basic additive (Diethylamine) to suppress ionization and ensure sharp peaks.

Protocol B1: Amylose-Based Normal Phase

-

Column: Daicel Chiralpak IA or Phenomenex Lux Amylose-1 (

mm, 5 -

Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

-

Note: Ethanol is preferred over Isopropanol (IPA) here to reduce system pressure and improve mass transfer for this specific amine.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 280 nm (Aromatic selectivity).

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL of Ethanol.

-

Dilute 1:10 with Hexane.

-

Critical: Ensure the sample solvent matches the mobile phase strength to prevent peak splitting.

Expected Performance:

-

Selectivity (

): Typically -

Resolution (

):

Decision Workflows (Visualization)

Diagram 1: Method Development Strategy

Caption: Logical flow for selecting the optimal separation mode based on analyte basicity and column availability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interaction (Achiral) | High pH Method: Ensure pH is |

| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase. If using Hexane (Method B), do not dissolve pure sample in 100% MeOH. |

| Retention Shift | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. | |

| No Chiral Separation | Wrong modifier or column | Switch from Ethanol to IPA in Method B. If using Amylose, try Cellulose (OD-H or Lux Cellulose-1). |

References

-

Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from [Link]

-

Waters Corporation. (2021). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for pKa/Retention theory).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]

Application Note: NMR Structural Elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Here is a comprehensive Application Note and Protocol guide for interpreting the NMR spectra of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine.

Executive Summary